Potassium 1,3-benzoxazole-2-carboxylate

CAS No.: 119130-94-8

Cat. No.: VC2855180

Molecular Formula: C8H4KNO3

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119130-94-8 |

|---|---|

| Molecular Formula | C8H4KNO3 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | potassium;1,3-benzoxazole-2-carboxylate |

| Standard InChI | InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | BJRBWXXVOQASLD-UHFFFAOYSA-M |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] |

Introduction

Physical and Chemical Properties

Structure and Identification

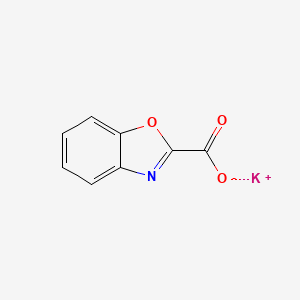

Potassium 1,3-benzoxazole-2-carboxylate is definitively identified through several key parameters. Its Chemical Abstracts Service (CAS) registry number is 119130-94-8, which serves as a unique identifier in chemical databases . The molecular formula is C8H4KNO3, and it has a molecular weight of 201.22 g/mol. The compound features a benzoxazole ring system with a carboxylate group at the 2-position, with potassium serving as the counterion.

The structural representation includes the benzene ring fused with an oxazole ring, characterized by the presence of nitrogen and oxygen atoms in the five-membered heterocyclic portion. The carboxylate group extends from the 2-position of the benzoxazole system, and the negative charge is balanced by the potassium ion.

Physical Properties

Table 1: Physical Properties of Potassium 1,3-benzoxazole-2-carboxylate and Related Compounds

The structural characteristics suggest that Potassium 1,3-benzoxazole-2-carboxylate would exist as a crystalline solid under standard conditions, with higher thermal stability than its methyl ester counterpart due to the ionic nature of the potassium salt.

Chemical Characteristics

The chemical reactivity of Potassium 1,3-benzoxazole-2-carboxylate is primarily influenced by the benzoxazole ring system and the carboxylate functional group. The benzoxazole moiety contributes to the compound's aromatic character, while the carboxylate group serves as a potential site for further chemical modifications.

One notable chemical property is the compound's potential to serve as a precursor for the synthesis of other benzoxazole derivatives. The carboxylate group can participate in various reactions such as esterification, amidation, and reduction, making this compound a versatile starting material for synthetic chemists.

The potassium counterion enhances the compound's solubility in polar solvents compared to the free acid form, which is an important consideration for its application in biological systems and pharmaceutical formulations.

Synthesis Methods

Traditional Approaches

The synthesis of potassium 1,3-benzoxazole-2-carboxylate typically builds upon established methods for generating benzoxazole structures. Traditional approaches often involve the cyclization of appropriate precursors, followed by the formation of the potassium salt.

One common starting point is the reaction between 2-aminophenol and carbon dioxide or related carbon sources to form the benzoxazole-2-carboxylic acid, which can then be converted to the potassium salt through reaction with potassium hydroxide or potassium carbonate. The cyclization process often requires controlled temperature and pressure conditions to optimize yield and purity.

Another traditional approach involves the condensation of 2-aminophenol with appropriate carboxylic acid derivatives, followed by oxidation and salt formation steps. These methods have been well-established in the literature for the synthesis of various benzoxazole derivatives.

Modern Synthetic Methods

Recent advances in synthetic methodologies have led to more efficient approaches for the preparation of benzoxazole derivatives, including potassium 1,3-benzoxazole-2-carboxylate. Modern methods emphasize the use of catalysts, microwave assistance, and other techniques to enhance reaction efficiency and selectivity.

Researchers have explored the use of various catalysts, including transition metal catalysts and solid acid catalysts, to facilitate the formation of the benzoxazole ring system under milder conditions . These catalytic methods often result in higher yields and fewer side products compared to traditional thermal cyclization approaches.

Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing functionalized benzoxazoles, providing access to structures that would be challenging to synthesize through conventional methods. These approaches offer potential routes to potassium 1,3-benzoxazole-2-carboxylate with greater structural control.

Other Biological Activities

Beyond anticancer properties, benzoxazole derivatives have demonstrated a range of other biological activities that may extend to potassium 1,3-benzoxazole-2-carboxylate. These include:

-

Antimicrobial activity against various bacterial and fungal pathogens

-

Anti-inflammatory properties

-

Antiviral activity

-

Analgesic effects

-

Antioxidant properties

The diverse biological activities associated with the benzoxazole scaffold suggest that potassium 1,3-benzoxazole-2-carboxylate may have multiple therapeutic applications. Further research is needed to fully characterize the compound's biological profile and establish structure-activity relationships for specific therapeutic targets.

Research Findings and Future Perspectives

Current Research Status

Research on potassium 1,3-benzoxazole-2-carboxylate and related benzoxazole derivatives continues to evolve, with increasing interest in their potential therapeutic applications. Current research focuses on several key areas:

-

Structural characterization and property determination

-

Development of efficient synthetic methods

-

Evaluation of biological activities, particularly anticancer effects

-

Structure-activity relationship studies to optimize therapeutic potential

-

Formulation strategies for potential pharmaceutical applications

The compound has gained attention in the context of medicinal chemistry, where the benzoxazole scaffold serves as a versatile platform for drug discovery efforts. The potential anticancer activity of benzoxazole derivatives, as demonstrated in recent studies, has further stimulated research interest in this chemical class .

Research Gaps and Opportunities

Despite the growing interest in potassium 1,3-benzoxazole-2-carboxylate, several research gaps remain to be addressed:

-

Comprehensive characterization of physical and chemical properties specific to the potassium salt form

-

Detailed mechanistic studies on the biological activities, particularly at the molecular level

-

Optimization of synthetic methods for large-scale production

-

Toxicological profiling and safety assessment for potential therapeutic applications

-

Exploration of structure-activity relationships through systematic modification of the benzoxazole scaffold

Addressing these research gaps presents opportunities for advancing our understanding of potassium 1,3-benzoxazole-2-carboxylate and maximizing its potential applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume